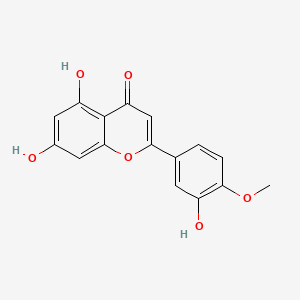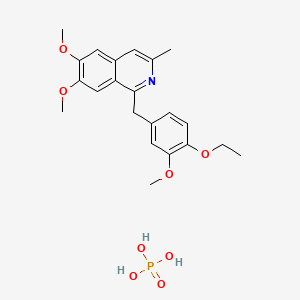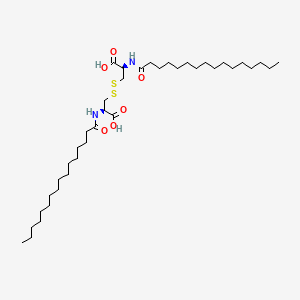
Ditalimfos
Vue d'ensemble
Description
Ditalimfos is a member of isoindoles and a phthalimide fungicide . It has a molecular formula of C12H14NO4PS .
Synthesis Analysis
A liquid chromatographic (LC) method for the determination of ditalimfos, 0,0-diethyI phthalimidophosphonothioate, is described . Bonded phase high precision LC using a mixture of n-hexane and chloroform as eluant afforded a capacity factor (k’) of 2.3 for the analyte .Molecular Structure Analysis
The IUPAC name for Ditalimfos is 2-diethoxyphosphinothioylisoindole-1,3-dione . The InChI is InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 . The molecular weight is 299.28 g/mol .Chemical Reactions Analysis
The structure of Ditalimfos is unstable and decomposes easily in an alkaline environment .Physical And Chemical Properties Analysis
The molecular weight of Ditalimfos is 299.28 g/mol . The IUPAC Standard InChI is InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 .Applications De Recherche Scientifique
Agricultural Fungicide
Ditalimfos is primarily used as a non-systemic foliar fungicide . It exhibits protective and curative biological activity, mainly employed to control powdery mildew on vegetables and fruit .
Analytical Chemistry
In analytical chemistry, Ditalimfos can be determined using liquid chromatography (LC). A method utilizing bonded phase high precision LC with n-hexane and chloroform as eluants has been described, which is significant for precise measurement and detection .
Forensic Analysis
Forensic laboratories have reported cases where Ditalimfos was involved in poisoning incidents. Chromatographic separation techniques are crucial in forensic analysis to identify and quantify the presence of Ditalimfos in forensic samples .
Chemical Research
The chemical structure and properties of Ditalimfos are of interest in chemical research. Its molecular weight, formula, and structural information are documented, which aids in various chemical studies .
Safety and Hazards
Mécanisme D'action
Target of Action
Ditalimfos is an organophosphate fungicide . It is primarily used in agriculture to control fungal diseases of crops The specific targets of Ditalimfos are not explicitly mentioned in the available resources
Mode of Action
Ditalimfos operates as a non-systemic fungicide with both protective and curative action . It interacts with its targets to inhibit the growth of fungi, thereby controlling fungal diseases in crops
Biochemical Pathways
As an organophosphate fungicide, it is likely to interfere with the normal functioning of fungi, disrupting their growth and proliferation
Pharmacokinetics
A liquid chromatographic method has been described for the determination of ditalimfos , which could be used in future studies to investigate its pharmacokinetic properties.
Result of Action
As a fungicide, it is expected to inhibit the growth and proliferation of fungi, thereby controlling fungal diseases in crops
Action Environment
The action, efficacy, and stability of Ditalimfos can be influenced by various environmental factors. For instance, its mobility in the environment is considered to be slightly mobile . This means that Ditalimfos can move through the soil, which can affect its distribution and efficacy. Additionally, the presence of other chemicals in the environment could potentially interact with Ditalimfos, influencing its stability and effectiveness .
Propriétés
IUPAC Name |
2-diethoxyphosphinothioylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBZIGHNGSTDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041902 | |
| Record name | Ditalimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Aldrich MSDS] | |
| Record name | Plondrel | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | Plondrel | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ditalimfos | |
CAS RN |
5131-24-8 | |
| Record name | Ditalimfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditalimfos [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditalimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl phthalimidophosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITALIMFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80DYL6I8WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods commonly used to detect and quantify Ditalimfos?
A1: Several analytical methods have been explored for Ditalimfos detection and quantification. These include:
- High-Performance Thin-Layer Chromatography (HPTLC): This technique has been successfully used to separate Ditalimfos from other organophosphorus fungicides like Edifenfos and Tolclofos-methyl. Researchers have achieved optimal separation using silica gel plates and mobile phases containing n-hexane and acetone. Densitometric detection at 200 nm, the maximum absorption wavelength for these fungicides, allows for quantification. [, ]
- Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC): This method provides efficient separation of Ditalimfos, particularly when using silica gel 60 RP-18 WF254 plates with varying methanol-water mobile phase compositions. This technique allows for the analysis of separation parameters like ΔRF, RS, α, and RFα. [, , ]
- Gas Chromatography with Electron Capture Detection (GC-ECD): Combined with magnetic solid-phase extraction (MSPE) using magnetic graphene nanocomposite (G-Fe3O4) as the adsorbent, GC-ECD enables sensitive detection of Ditalimfos in environmental water and juice samples. This method exhibits high enrichment factors and low limits of detection. []
Q2: Has Ditalimfos been associated with any resistance development in plant pathogens?
A: Yes, there is evidence suggesting that Sphaerotheca fuliginea, a powdery mildew fungus, can develop decreased sensitivity to Ditalimfos. [] Furthermore, in Crete, Greece, strains of this fungus exhibiting resistance to Ditalimfos, along with benomyl and triforine, have been observed in experimental settings. []
Q3: How does Ditalimfos impact earthworm populations in agricultural settings?
A: Studies indicate that the application of Ditalimfos, especially when combined with Captan and Binapacryl, can lead to a decrease in earthworm populations in apple orchards. This reduction might be linked to the fungicide's influence on the decomposition rate of leaf litter, which serves as a food source for earthworms. []
Q4: Are there any reported cases of Ditalimfos poisoning?
A: While uncommon, there have been documented instances of fatal Ditalimfos poisoning. This highlights the need for careful handling, storage, and application of this fungicide, as well as the development of effective analytical methods for its detection in forensic contexts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

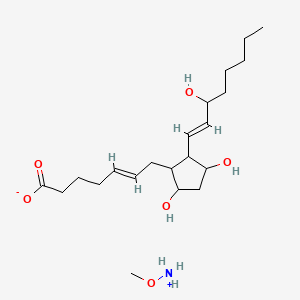



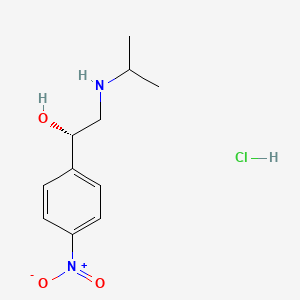


![bis[(E)-octadec-9-enoyl] 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1670708.png)
![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)

